molecular formula C7H14ClNO2 B1477894 (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 6734-42-5

(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1477894
CAS No.: 6734-42-5
M. Wt: 179.64 g/mol
InChI Key: YLIZPZWPKMDGPI-GEMLJDPKSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed from commercially available starting materials with excellent diastereoselectivity . Another synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride has also been disclosed .

Scientific Research Applications

Combinatorial Synthesis

(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride has been utilized in combinatorial solution-phase synthesis. This includes the preparation of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, a library of compounds, from (S)-pyroglutamic acid. This demonstrates the compound's utility in facilitating diverse chemical syntheses (Malavašič et al., 2007).

Epimerization Studies

The compound has been involved in studies of epimerization at the C-2 position in neutral, protic solvents. This includes research on 2-(R,S)-5,5-Trimethylthiazolidine-4-(S)-carboxylic acid, providing insights into stereochemical dynamics (Nagasawa et al., 1981).

Structural and Conformational Analysis

In studies focusing on molecular structure, this compound has been used in the synthesis and characterization of various silatrane-4-carboxylic acids. This work contributes to the understanding of molecular conformations and crystal structures (Lu et al., 1995).

Hydrogen Bonding Studies

This compound has been instrumental in studies examining intermolecular hydrogen bonding, particularly in the context of acid-amide interactions. These studies contribute to a deeper understanding of molecular interactions and recognition processes (Wash et al., 1997).

Nucleotide Base Complexation

Research has also explored the complexation of nucleotide bases using molecules with active site carboxylic acids. This compound's derivatives have been studied for their ability to form complexes through hydrogen bonds and stacking interactions, which is critical in understanding molecular recognition and binding (Zimmerman et al., 1991).

Synthesis of Cytostatic Agents

A series of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, including derivatives of this compound, have been prepared and evaluated as potential cytostatic agents. This highlights its potential application in the development of new therapeutic agents (Bielawski et al., 1993).

Biochemical Analysis

Biochemical Properties

(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function . This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effective use in research. Over time, the compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system. These temporal effects are essential for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and other biochemical processes . These interactions can affect metabolic flux and the levels of various metabolites within the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its biochemical activity and therapeutic potential, making it essential to understand these transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-6(7(9)10)8(2)4-5;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIZPZWPKMDGPI-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](N(C1)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.